1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride
Overview
Description
1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride is a chemical compound with the CAS Number: 1187928-13-7 . It has a molecular weight of 378.73 and its molecular formula is C16H22Cl3N3O . The compound is a light yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H19N3O.3ClH/c1-2-14 (12-18-7-1)13-20-16-5-3-15 (4-6-16)19-10-8-17-9-11-19;;;/h1-7,12,17H,8-11,13H2;3*1H . The InChI key is IXCUFAVPLDPARE-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a light yellow solid . It has a molecular weight of 378.73 and its molecular formula is C16H22Cl3N3O .Scientific Research Applications
Antibacterial and Antifungal Properties
1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride and its derivatives have been explored for their antibacterial and antifungal properties. Research by Pitucha et al. (2005) found that certain derivatives exhibited notable antibacterial activities (Pitucha et al., 2005). Similarly, Patel et al. (2012) synthesized a series of thiazolidinone derivatives, which were evaluated for antimicrobial activity against various bacteria and fungi, demonstrating the potential of these compounds in antimicrobial applications (Patel, Kumari, & Patel, 2012).
Insecticide Development
Cai et al. (2010) explored the use of derivatives of 1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine as a basis for novel insecticides. They found that these compounds showed promising growth-inhibiting and larvicidal activities against armyworms (Cai et al., 2010).
Anticancer Activities
Several studies have highlighted the potential of 1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine derivatives in cancer treatment. For instance, a study by Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing piperazine amide moiety and investigated their anticancer activities, particularly against breast cancer cells (Yurttaş et al., 2014). Kumar et al. (2013) also synthesized piperazine-2,6-dione derivatives and evaluated them for anticancer activity, finding significant efficacy against various cancer cell lines (Kumar et al., 2013).
Neuropharmacological and Cardiovascular Applications
Kulig et al. (2010) synthesized pyrrolidin-2-one derivatives with 1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine structure, evaluating them for antiarrhythmic, antihypertensive, and alpha-adrenolytic activities. They found several compounds with significant effects in these areas, suggesting potential applications in cardiovascular and neuropharmacological therapies (Kulig et al., 2010).
Enzyme Inhibition for Diabetes Treatment
Bindu et al. (2019) investigated triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition, showing promising results for diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Safety and Hazards
Properties
IUPAC Name |
1-[4-(pyridin-3-ylmethoxy)phenyl]piperazine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.3ClH/c1-2-14(12-18-7-1)13-20-16-5-3-15(4-6-16)19-10-8-17-9-11-19;;;/h1-7,12,17H,8-11,13H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCUFAVPLDPARE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OCC3=CN=CC=C3.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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